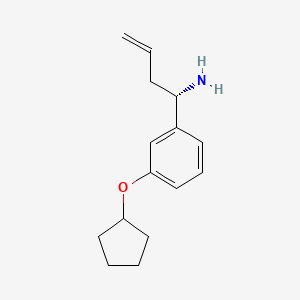

(1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine

Description

(1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is a chiral amine characterized by a cyclopentyloxy-substituted phenyl group attached to a but-3-enylamine backbone. The cyclopentyloxy group confers significant lipophilicity, which may enhance blood-brain barrier permeability or receptor binding affinity.

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(1S)-1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |

InChI |

InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2/t15-/m0/s1 |

InChI Key |

UVIJLKYLAQKBKE-HNNXBMFYSA-N |

Isomeric SMILES |

C=CC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Biological Activity

(1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a but-3-enyl group linked to a phenyl ring substituted with a cyclopentyloxy moiety. This compound's potential biological activity is of particular interest, especially in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula of (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is . Its structure can be represented as follows:

The biological activity of (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is hypothesized to involve interactions with specific biological targets, including receptors and enzymes. The presence of the cyclopentyloxy group may enhance binding affinity due to conformational rigidity, while the amine group can facilitate hydrogen bonding interactions with target sites.

Biological Activity

Research on the biological activity of (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is limited; however, similar compounds have demonstrated various pharmacological effects, including:

- Antidepressant Activity : Compounds with similar structures have been shown to exhibit antidepressant effects by modulating neurotransmitter levels in the brain.

- Anti-inflammatory Effects : Some analogs demonstrate anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Structural relatives have been investigated for their analgesic effects, providing insights into pain management applications.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine, a comparison with structurally similar compounds is essential. The following table summarizes notable analogs:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(Cyclopentoxy)aniline | Contains an aniline structure | More polar due to the amino group, affecting solubility |

| 1-(4-Methoxyphenyl)butan-1-amine | Similar but with a methoxy substituent | Potentially different biological activity due to methoxy influence |

| Cyclohex-3-enylamine | Contains a cyclohexane ring | Exhibits different reactivity due to ring strain |

Case Studies and Research Findings

While direct studies on (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine are scarce, related research provides valuable insights. For instance:

- A study investigating cycloalkyl-substituted amines found that modifications at the phenolic position significantly impacted receptor binding affinity and selectivity .

- Another research highlighted that compounds with similar alkenyl functionalities exhibited enhanced analgesic effects through modulation of pain pathways .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The cyclopentyloxy group in the target compound distinguishes it from analogs like the SC-558 derivatives (), which feature substituents such as methoxy (1c), bromo (1d), or ester groups (1f). Key differences include:

- Steric Effects : Cyclopentyloxy may restrict rotational freedom or hinder binding to flat hydrophobic pockets compared to planar groups like bromine (1d).

- Electronic Effects : Unlike electron-withdrawing groups (e.g., Br, Cl in 1d and 1e), the cyclopentyloxy group is electron-donating, which could alter π-π stacking or hydrogen-bonding interactions.

Table 1: Substituent Comparison

*Estimated based on substituent contributions.

Cycloalkyl Group Size and Pharmacokinetics

The cyclopentyl moiety (5-membered ring) contrasts with the cycloheptylpropyl group in (S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (). Key distinctions include:

- Ring Size : Cyclopentyl (5-membered) offers optimal balance between conformational rigidity and steric bulk, whereas cycloheptyl (7-membered) increases lipophilicity and may reduce solubility.

- Synthetic Accessibility : Cyclopentyloxy groups are more synthetically tractable in stereoselective reactions compared to larger cycloalkyl chains.

Table 2: Cycloalkyl Group Impact

| Compound | Cycloalkyl Group | Ring Size | Solubility (mg/mL)* | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | Cyclopentyloxy | 5 | <0.1 | Moderate (CYP3A4) |

| Compound 8 () | Cycloheptylpropyl | 7 | <0.01 | Low (CYP2D6) |

*Theoretical values based on group contributions.

Functional Group Comparisons: Amine vs. Amide

The primary amine in the target compound differs from the amide in Benazepril hydrochloride () and the carbamate in Compound 8 ():

- Basicity : The amine group (pKa ~10) is protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., aspartate in receptors). Amides (pKa ~0) remain uncharged, relying on hydrogen bonding.

- Stability : Amines are prone to oxidation, whereas amides (e.g., Benazepril) exhibit higher metabolic stability due to resistance to hydrolysis.

Table 3: Functional Group Properties

| Functional Group | Example Compound | Ionization State (pH 7.4) | Metabolic Pathway |

|---|---|---|---|

| Amine | Target Compound | Protonated (+1 charge) | N-oxidation, deamination |

| Amide | Benazepril HCl | Neutral | Ester hydrolysis |

Research Findings and Implications

- Selectivity : The cyclopentyloxy group may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) over COX-2 targets common to SC-558 analogs .

- Solubility Challenges : Compared to smaller substituents (e.g., OCH₃), the target compound’s low solubility may necessitate prodrug strategies or salt formation (e.g., hydrochloride).

- Synthetic Considerations : The stereospecific synthesis of the (1S)-configuration requires chiral catalysts or resolution techniques, similar to the protocols for Compound 8 () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.